molecular formula C9H11N3O6 B1202698 (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione CAS No. 66528-42-5

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione

Cat. No.: B1202698
CAS No.: 66528-42-5
M. Wt: 257.2 g/mol
InChI Key: DWLTVXYJYDFYTQ-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Arabinofuran(1’,2’4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione: is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a class of nucleoside analogs that have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione typically involves the heteroatom annulation of the amino oxazoline of D-arabinose. This process includes several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazolo-triazine derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione stands out due to its specific immunosuppressive properties and its potential as a therapeutic agent in cancer treatment . Its unique tricyclic structure also contributes to its distinct biological activities.

Properties

CAS No.

66528-42-5

Molecular Formula

C9H11N3O6

Molecular Weight

257.2 g/mol

IUPAC Name

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione

InChI

InChI=1S/C9H11N3O6/c1-11-7(15)10-8-12(9(11)16)6-5(18-8)4(14)3(2-13)17-6/h3-6,13-14H,2H2,1H3/t3-,4-,5+,6-/m1/s1

InChI Key

DWLTVXYJYDFYTQ-ARQDHWQXSA-N

Isomeric SMILES

CN1C(=O)N=C2N(C1=O)[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O

SMILES

CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O

Canonical SMILES

CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O

Synonyms

beta-D-arabinofuran(1',2':4,5)oxazolo-1,3,5-triazine-5- N-methyl-4,6-dione

Origin of Product

United States

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